molecular formula C19H23NO2 B5902421 N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide

N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide

Cat. No.: B5902421
M. Wt: 297.4 g/mol
InChI Key: QDVUYFCVPBKVIN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with two benzyl groups substituted at the nitrogen atom, one of which has a methoxy group at the para position and the other has a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide typically involves the reaction of 4-methoxybenzylamine and 3-methylbenzylamine with propanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxybenzylamine+3-methylbenzylamine+propanoyl chlorideThis compound+HCl\text{4-methoxybenzylamine} + \text{3-methylbenzylamine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxybenzylamine+3-methylbenzylamine+propanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-(3-methylbenzyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and methyl groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpropanamide: Lacks the methoxy and methyl groups, which may affect its reactivity and applications.

    N-(4-methoxybenzyl)propanamide: Lacks the 3-methylbenzyl group, which may influence its chemical properties.

    N-(3-methylbenzyl)propanamide: Lacks the 4-methoxybenzyl group, which may alter its biological activity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-19(21)20(14-17-7-5-6-15(2)12-17)13-16-8-10-18(22-3)11-9-16/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVUYFCVPBKVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=C(C=C1)OC)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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